molecular formula C12H6F3N5OS B287041 3-{[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1,2-benzisoxazole

3-{[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1,2-benzisoxazole

Cat. No. B287041
M. Wt: 325.27 g/mol
InChI Key: ZRXZYTJVTASZNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1,2-benzisoxazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 3-{[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1,2-benzisoxazole is not fully understood. However, studies have suggested that this compound may interact with various proteins and enzymes, including kinases and phosphatases, leading to alterations in cell signaling pathways. Additionally, this compound has been shown to inhibit the growth of cancer cells, potentially through the induction of apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 3-{[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1,2-benzisoxazole has various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of various kinases and phosphatases. In vivo studies have shown that this compound can reduce tumor growth in mice, as well as improve cognitive function in rats.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-{[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1,2-benzisoxazole in lab experiments is its potential as a tool for studying protein-protein interactions. Additionally, this compound has shown potential as a drug candidate, making it a useful tool for drug discovery research. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 3-{[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1,2-benzisoxazole. One area of research is the further investigation of its potential as an anticancer agent, as well as its potential use in the treatment of other diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound, as well as its potential interactions with other proteins and enzymes. Lastly, research is needed to determine the toxicity profile of this compound, as well as its potential for drug development.

Synthesis Methods

The synthesis of 3-{[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1,2-benzisoxazole can be achieved through a multi-step process that involves the reaction of various reagents. One of the most common methods is the reaction of 2-chloro-5-nitrobenzoic acid with 2-aminothiophenol, followed by the reduction of the nitro group to an amino group. The resulting compound is then reacted with 3-(trifluoromethyl)-1,2,4-triazole-5-thiol to yield the final product.

Scientific Research Applications

3-{[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1,2-benzisoxazole has shown potential in various areas of scientific research, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been studied for its potential use as an anticancer agent, as well as a treatment for various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes. In biochemistry, this compound has been investigated for its ability to interact with proteins and enzymes, and its potential use as a tool for studying protein-protein interactions. In pharmacology, this compound has been studied for its potential as a drug candidate, as well as a tool for understanding the mechanism of action of various drugs.

properties

Product Name

3-{[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1,2-benzisoxazole

Molecular Formula

C12H6F3N5OS

Molecular Weight

325.27 g/mol

IUPAC Name

3-[[3-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl]-1,2-benzoxazole

InChI

InChI=1S/C12H6F3N5OS/c13-12(14,15)10-16-17-11-20(10)18-9(22-11)5-7-6-3-1-2-4-8(6)21-19-7/h1-4H,5H2

InChI Key

ZRXZYTJVTASZNX-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NO2)CC3=NN4C(=NN=C4S3)C(F)(F)F

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CC3=NN4C(=NN=C4S3)C(F)(F)F

Origin of Product

United States

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